Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride
Description
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride (C₉H₁₅ClN₂O₃, MW 234.68) is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen heteroatoms at positions 1 and 2,7, respectively. The methyl ester group at position 3 and the hydrochloride salt enhance its solubility and stability, making it a valuable building block in medicinal chemistry for drug discovery . Its spiro architecture allows for conformational rigidity, which is advantageous in targeting specific biological receptors .
Properties
Molecular Formula |
C9H15ClN2O3 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
methyl 1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-13-8(12)7-5-9(14-11-7)3-2-4-10-6-9;/h10H,2-6H2,1H3;1H |
InChI Key |
MAJQQEIJICUHFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of a suitable precursor with reagents that introduce the spiro structure and the necessary functional groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for research and industrial applications .
Chemical Reactions Analysis
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Key Observations:
Physicochemical Properties
- Solubility : The hydrochloride salt form in the target compound and C₈H₁₃ClN₂O₃ improves aqueous solubility, critical for pharmacokinetics .
- Conformational Rigidity : The spiro[4.5]decane core in all compounds enforces a rigid chair or envelope conformation in the piperidine/heterocyclic ring, as seen in crystallographic data for C₂₁H₂₁ClN₂O₂ (dihedral angle: 84.2° between aromatic rings) .
Pharmacological Potential
- Rolapitant Analogs : The 3,5-bis(trifluoromethyl)phenyl group in Rolapitant enhances receptor binding affinity, a feature absent in the target compound but achievable via structural modification .
- 2-Phenyl-1-one Derivative : The phenyl-ketone combination in C₁₄H₁₇ClN₂O may favor dopamine or serotonin receptor interactions, differing from the ester-based target compound .
Biological Activity
Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 198.24 g/mol.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. The spirocyclic nature may enhance binding affinity to target proteins, thereby modulating their activity.
Antitumor Activity
Several studies have highlighted the antitumor potential of diazaspiro compounds. For instance, derivatives of diazaspiro[3.5]nonan have shown efficacy against KRAS G12C mutations in non-small cell lung cancer (NSCLC) models, indicating that structural modifications can lead to significant biological activity against cancer cells .
Enzyme Inhibition
Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives have been evaluated for their ability to inhibit specific enzymes implicated in metabolic pathways. For example, they may act as inhibitors of proteases or kinases, which are crucial in cancer progression and other diseases.
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Enzyme Interaction
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 198.24 g/mol |
| CAS Number | Not specified |
| Antitumor Activity | Yes |
| Enzyme Inhibition | Potentially active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
